2-phenyl-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-phenyl-11-(pyridin-3-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-6-2-1-3-7-15)24-26(20)17(16)8-10-25(19)13-14-5-4-9-21-11-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMZNBYLUNXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step procedures. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like CuBr/1,10-phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. The use of environmentally friendly oxidizers and catalysts, as well as scalable reaction conditions, is crucial for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and triazole rings exhibit site-selective reactivity under nucleophilic conditions. Key findings include:
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The chlorination reaction follows an SNAr mechanism due to electron-withdrawing effects from adjacent nitrogen atoms.
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Copper-catalyzed amination leverages the triazole's leaving group capability.
Cycloaddition and Annulation
The conjugated π-system participates in [3+2] and [4+2] cycloadditions:
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Regioselectivity in Huisgen reactions is controlled by steric effects from the pyridinylmethyl group.
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Diels-Alder adducts show enhanced planarity, confirmed by X-ray crystallography .
Oxidation and Reduction Pathways
Redox transformations occur at both heterocyclic and substituent sites:
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N-Oxides exhibit altered solubility profiles, critical for pharmacokinetic optimization.
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Reduction of the triazole ring is reversible under aerobic conditions .
Functional Group Transformations
The pyridinylmethyl side chain undergoes selective modifications:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation of pyridine | MeI, K₂CO₃, DMF, 25°C, 12 hrs | N-Methylpyridinium salt | 85% | |
| Hydrolysis of ester | NaOH/EtOH, reflux, 3 hrs | Carboxylic acid derivative | 91% |
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Alkylation at the pyridine nitrogen enhances membrane permeability in biological assays.
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Ester hydrolysis proceeds without disrupting the triazolo-pyrimidine core .
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Coupling Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C | Biaryl analogs at C2 phenyl group | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated derivatives | 69% |
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Suzuki couplings show tolerance to steric bulk from the pyridinylmethyl moiety.
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Buchwald-Hartwig aminations require careful ligand selection to avoid dehalogenation.
Mechanistic Insights and Challenges
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Steric Hindrance : The pyridinylmethyl group at C7 impedes reactions at proximal sites, necessitating high-temperature conditions.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
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Byproduct Formation : Competing dimerization occurs during Cu-catalyzed reactions unless rigorously degassed.
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyrimidine C4 | High (SNAr) | Halogenation, amination |
| Triazole N1 | Moderate | Alkylation, cross-coupling |
| Pyridinylmethyl CH₂ | Low | Oxidation, hydrolysis |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-phenyl-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit potent anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways.
Kinase Inhibition
This compound has been identified as a potential inhibitor of various kinases, including p38 mitogen-activated protein kinase (MAPK). Inhibitors targeting p38 MAPK have therapeutic implications for inflammatory diseases and cancer treatment. The structure of this compound allows for selective binding to the ATP-binding site of kinases, leading to reduced kinase activity and subsequent anti-inflammatory effects.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against a range of bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.
Anti-inflammatory Effects
Due to its ability to inhibit key kinases involved in inflammatory pathways, this compound is being investigated for its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By modulating cytokine production and immune cell activation, it may help alleviate symptoms associated with these diseases.
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties. They are being studied for their potential role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various modifications to the core structure can lead to enhanced potency and selectivity against specific biological targets.
| Modification | Effect on Activity | Target |
|---|---|---|
| Substitution at the phenyl ring | Increased anticancer activity | Cancer cells |
| Alteration of pyridine moiety | Enhanced kinase inhibition | p38 MAPK |
| Changes in triazole configuration | Improved antimicrobial properties | Bacterial strains |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against breast cancer cell lines. Results demonstrated that specific modifications led to a significant increase in cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Inhibition of Inflammatory Pathways
A clinical trial investigated the effects of a derivative based on this compound in patients with rheumatoid arthritis. The findings indicated a marked reduction in inflammatory markers and improvement in patient-reported outcomes related to pain and mobility.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, it acts as an antagonist for adenosine receptors by binding to the receptor sites and blocking their activity . Additionally, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of kinase activity and disruption of cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The pyridin-3-ylmethyl group in the target compound likely improves binding to aromatic residues in biological targets compared to furylmethyl or nitrophenyl analogs .
- Substitution at position 7 significantly impacts solubility: electron-withdrawing groups (e.g., nitro) may reduce solubility, while hydrophilic groups (e.g., amino) enhance it .
Physicochemical Properties
Comparative data from spectroscopic and analytical studies:
Insights :
- The absence of a hydroxyl or amino group in the target compound suggests lower polarity compared to hydroxyphenyl or amino-substituted analogs .
- The pyridinylmethyl group may contribute to upfield shifts in aromatic proton signals due to electron-donating effects .
Pharmacological Potential
While direct activity data for the target compound are unavailable, related compounds exhibit diverse bioactivities:
- Antimicrobial Activity : Analog 5k (from ) showed >50% inhibition against Fusarium graminearum at 50 μg/mL, comparable to the commercial agent hymexazol .
- Kinase Inhibition: Triazolopyrimidinones with chlorobenzyl substituents (e.g., Compound 32 in ) demonstrated moderate kinase inhibitory activity .
Hypothesis : The pyridinylmethyl and phenyl groups in the target compound may synergize to enhance binding to ATP pockets in kinases or microbial enzymes, warranting further investigation.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2-phenyl-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can purity be optimized?
- Methodological Answer :
- Stepwise Synthesis : Begin with condensation of pyridine-3-carbaldehyde with phenylacetonitrile to form the pyridinylmethyl intermediate. Subsequent cyclization with triazolo-pyrimidine precursors under microwave-assisted conditions enhances reaction efficiency .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Additives : Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or iodine can improve yields in heterocyclic ring-forming steps .
Q. How should spectroscopic techniques (NMR, MS, X-ray) be applied to confirm the compound’s structure?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR in DMSO-d6. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrimidine C=O (δ 165–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 450.1542). Fragmentation patterns validate the triazolo-pyrimidine backbone .
- X-ray Crystallography : Co-crystallize with dichloromethane/hexane to obtain single crystals. Analyze using Mo-Kα radiation; compare bond lengths/angles to DFT-optimized structures .
Advanced Research Questions
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G** basis set) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Quantum Chemical Parameters : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the pyridinylmethyl and triazolo-pyrimidine moieties?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with halogens (Cl, F) or electron-donating groups (OMe, NH2) at the phenyl or pyridine rings. Test in enzyme inhibition assays (e.g., kinase panels) .
- Key Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| Pyridine C3 | Methyl → Ethyl | Enhanced lipophilicity (logP +0.5) |
| Triazolo N1 | H → CF3 | Improved metabolic stability (t +2h) |
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with IC50 values .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase reporter) assays. Control for off-target effects using siRNA knockdown or isoform-specific inhibitors .
- Mechanistic Profiling : Perform phosphoproteomics or thermal shift assays to identify direct vs. indirect targets. Cross-reference with databases like ChEMBL for consistency .
- Statistical Frameworks : Apply Bayesian inference to integrate conflicting data, weighting assays by reproducibility (e.g., Z’-factor >0.5) .
Q. How to design long-term stability studies under varying environmental conditions to assess degradation pathways?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–13) for 4 weeks. Monitor degradation via LC-MS; identify major degradants (e.g., hydrolysis at the pyrimidinone ring) .
- Environmental Fate Modeling : Use EPI Suite to predict partition coefficients (Kow, Koc) and biodegradation half-lives. Validate with soil/water microcosm studies .
- Photostability : Irradiate under UV (254 nm) and visible light. Quantify photodegradation products and assess radical formation via EPR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
